REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][C:6](=O)[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:2].[C:15]([O:19][C:20](=[O:27])[C:21](=[N:25]O)[C:22](=O)[CH3:23])([CH3:18])([CH3:17])[CH3:16].O>C(O)(=O)C.[Zn]>[CH2:1]([O:3][C:4]([C:5]1[C:22]([CH3:23])=[C:21]([C:20]([O:19][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:27])[NH:25][C:6]=1[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[O:14])[CH3:2]
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
|
C(C)OC(CC(CC(=O)OCC)=O)=O
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C(C(C)=O)=NO)=O
|
Name
|
|
Quantity
|
26 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 75° C. for 2 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to maintain the reaction temperature below 65° C
|
Type
|
ADDITION
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Details
|
Upon completion of the addition
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Type
|
STIRRING
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Details
|
the mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The zinc dust was removed by filtration
|
Type
|
EXTRACTION
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Details
|
the filtrate was extracted with ethyl acetate (100 ml×3)
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (100 ml×3), saturated sodium bicarbonate solution (100 ml×4), and brine (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=C(NC1CC(=O)OCC)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: PERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |